2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid
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Overview
Description
2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a sulfonyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid typically involves the bromination of phenylacetic acid derivatives followed by sulfonylation and subsequent chain elongation. One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide to obtain a mixture of 2- and 4-bromophenylacetic acids, from which the 4-bromo isomer is isolated by fractional crystallization . The isolated 4-bromophenylacetic acid is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group. Finally, the butanoic acid chain is introduced through a series of reactions involving alkylation and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of sulfur.
Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.
Major Products
Substitution: Formation of various substituted phenylsulfonyl derivatives.
Oxidation: Conversion to sulfonic acids or sulfoxides.
Esterification: Formation of esters of this compound.
Scientific Research Applications
2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl structure but lacks the sulfonyl and butanoic acid groups.
Phenylsulfonylacetic acid: Contains the sulfonyl group but lacks the bromine atom and the butanoic acid chain.
2-(4-Bromophenyl)ethanesulfonic acid: Similar sulfonyl and bromophenyl structure but with a shorter carbon chain.
Uniqueness
2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid is unique due to the combination of the bromophenyl, sulfonyl, and butanoic acid moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKYRDOUORRYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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